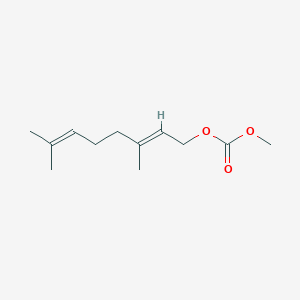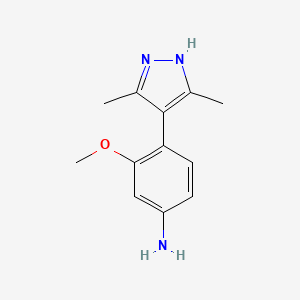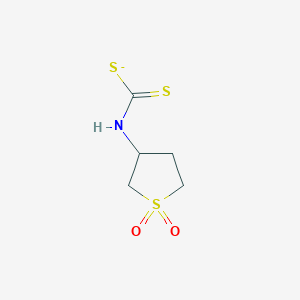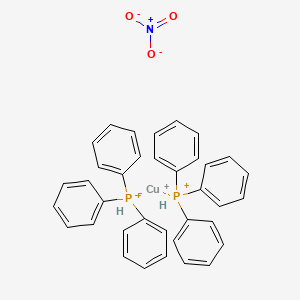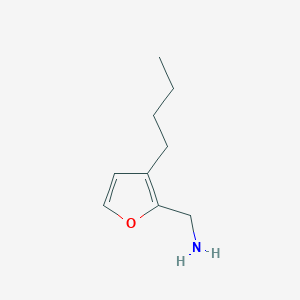
(3-Butylfuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Butylfuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted at the 3-position with a butyl group and at the 2-position with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butylfuran-2-yl)methanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-butylfuran. This can be achieved through the alkylation of furan with butyl halides under basic conditions.
Amination: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where the 2-position of the furan ring is substituted with a methanamine group. Common reagents for this step include methanamine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Butylfuran-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
(3-Butylfuran-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as conductive polymers.
Biological Studies: It can serve as a probe or ligand in biological studies to investigate enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (3-Butylfuran-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring can participate in π-π interactions and other non-covalent interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
(3-Methylfuran-2-yl)methanamine: Similar structure but with a methyl group instead of a butyl group.
(3-Phenylfuran-2-yl)methanamine: Features a phenyl group instead of a butyl group.
(3-Ethylfuran-2-yl)methanamine: Contains an ethyl group instead of a butyl group.
Uniqueness
(3-Butylfuran-2-yl)methanamine is unique due to the presence of the butyl group, which can influence its lipophilicity and overall chemical behavior. This can affect its solubility, reactivity, and interactions with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(3-butylfuran-2-yl)methanamine |
InChI |
InChI=1S/C9H15NO/c1-2-3-4-8-5-6-11-9(8)7-10/h5-6H,2-4,7,10H2,1H3 |
InChI Key |
RGGSMPJDGMGMLO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(OC=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


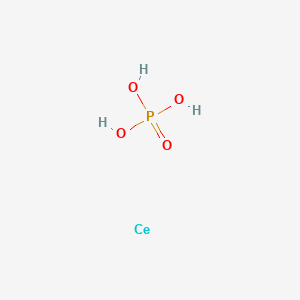
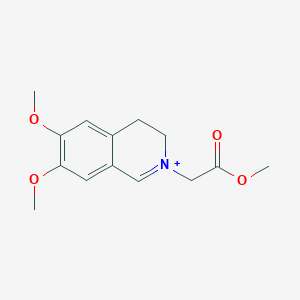
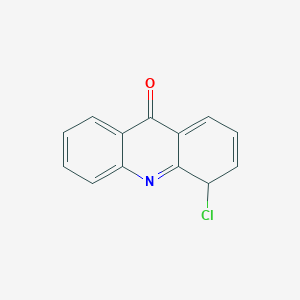
![(R)-[(Rucl(DM-binap))2(MU-CL)3][NH2ME2]](/img/structure/B12348447.png)
![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
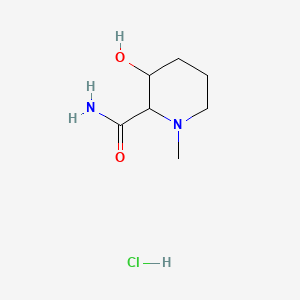
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
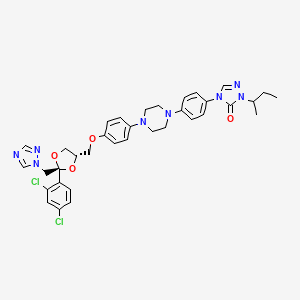
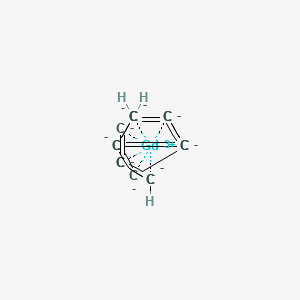
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
